molecular formula C17H13NO3 B000086 Graveolina CAS No. 485-61-0

Graveolina

Número de catálogo: B000086
Número CAS: 485-61-0
Peso molecular: 279.29 g/mol
Clave InChI: COBBNRKBTCBWQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

Target of Action

Graveoline primarily targets cancer cells and fungal cells . In cancer cells, it triggers apoptosis and autophagy, particularly in skin melanoma cells . In fungal cells, specifically Candida albicans, Graveoline inhibits the growth of the fungus . Graveoline also exhibits selective inhibitory activity against Acetylcholinesterase (AChE), making it a potential lead compound for the treatment of Alzheimer’s disease .

Mode of Action

Graveoline interacts with its targets to induce cell death. In cancer cells, it triggers both apoptosis (programmed cell death) and autophagy (self-digestion of cellular components) . These processes are independent events, suggesting that Graveoline can induce cell death through multiple pathways . In fungal cells, Graveoline inhibits the growth of Candida albicans at doses of 250 to 500 µg/mL . Graveoline analogs have also been shown to inhibit AChE, which could potentially slow the progression of Alzheimer’s disease .

Biochemical Pathways

Graveoline affects several biochemical pathways. In cancer cells, it induces apoptosis and autophagy, leading to cell death . In fungal cells, it targets the Isocitrate lyase (ICL1) gene, a key enzyme in the glyoxylate cycle that contributes to the virulence potential of Candida albicans . The inhibition of this gene leads to the suppression of fungal growth .

Pharmacokinetics

In silico analysis suggests a good prediction of these chemical properties .

Result of Action

The result of Graveoline’s action is the death of targeted cells. In cancer cells, Graveoline induces apoptosis and autophagy, leading to cell death . In fungal cells, Graveoline inhibits the growth of Candida albicans . Graveoline analogs also inhibit AChE, which could potentially slow the progression of Alzheimer’s disease .

Safety and Hazards

The safety and hazards of Graveoline are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) provided by the manufacturer .

Direcciones Futuras

Graveoline and its analogs have shown potential as lead compounds for the treatment of Alzheimer’s disease . Future research may focus on the design and synthesis of new Graveoline analogs, as well as further exploration of their pharmacological effects .

Análisis Bioquímico

Biochemical Properties

Graveoline plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the isocitrate lyase enzyme, which is a key enzyme in the glyoxylate cycle of Candida albicans . Graveoline inhibits the activity of isocitrate lyase, thereby disrupting the metabolic adaptation of Candida albicans and contributing to its antifungal potential . Additionally, Graveoline has been found to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing its biochemical properties.

Cellular Effects

Graveoline exerts significant effects on various types of cells and cellular processes. In Candida albicans, Graveoline inhibits cell growth by downregulating the expression of the isocitrate lyase gene (ICL1) and its corresponding protein . This inhibition disrupts the glyoxylate cycle, leading to impaired cellular metabolism and reduced virulence of the fungal pathogen . Moreover, Graveoline has been shown to influence cell signaling pathways, gene expression, and cellular metabolism in other cell types, contributing to its broad-spectrum pharmacological activities.

Molecular Mechanism

The molecular mechanism of Graveoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Graveoline binds to the active site of isocitrate lyase, inhibiting its enzymatic activity and disrupting the glyoxylate cycle in Candida albicans . This inhibition leads to a decrease in the production of essential metabolites, ultimately impairing the pathogen’s ability to survive and proliferate . Additionally, Graveoline’s interaction with other proteins and enzymes further modulates cellular processes, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Graveoline have been observed to change over time. Studies have shown that Graveoline remains stable under various conditions, maintaining its antifungal activity over extended periods . Prolonged exposure to Graveoline may lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that Graveoline can have lasting effects on cellular function, including sustained inhibition of isocitrate lyase activity and persistent disruption of cellular metabolism .

Dosage Effects in Animal Models

The effects of Graveoline vary with different dosages in animal models. At lower doses, Graveoline exhibits potent antifungal activity without causing significant toxicity . At higher doses, Graveoline may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of Graveoline reaches a plateau beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

Graveoline is involved in several metabolic pathways, including the glyoxylate cycle in Candida albicans . By inhibiting isocitrate lyase, Graveoline disrupts the production of key metabolites, leading to impaired cellular metabolism and reduced virulence of the fungal pathogen . Additionally, Graveoline interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various cell types .

Transport and Distribution

Graveoline is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its pharmacological effects . The transport and distribution of Graveoline are crucial for its efficacy, as they determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of Graveoline plays a significant role in its activity and function. Graveoline is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules, such as isocitrate lyase, and contributes to its overall pharmacological effects .

Análisis De Reacciones Químicas

Graveoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of graveoline can lead to the formation of quinolinone derivatives, while reduction can yield amine derivatives .

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBBNRKBTCBWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326593
Record name Graveoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-61-0
Record name Graveoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Graveoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 205.5 °C
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Graveoline
Reactant of Route 2
Reactant of Route 2
Graveoline
Reactant of Route 3
Reactant of Route 3
Graveoline
Reactant of Route 4
Reactant of Route 4
Graveoline
Reactant of Route 5
Reactant of Route 5
Graveoline
Reactant of Route 6
Graveoline
Customer
Q & A

A: Graveoline triggers both apoptosis and autophagy in cancer cells. [] It induces Beclin-1 associated autophagy, an independent process from apoptosis. [] This dual action makes it a promising candidate for combating apoptosis-resistant cancer cells. [] Additionally, Graveoline induces the generation of reactive oxygen species (ROS), which contribute to autophagy. []

A: No, using 3-methyladenine, an autophagy inhibitor, did not affect apoptosis induced by Graveoline in skin melanoma cells. This suggests that Graveoline triggers apoptosis and autophagy via distinct pathways. []

A: Similar to the previous answer, using a caspase inhibitor to block apoptosis did not affect autophagic cell death induced by Graveoline. This further supports the finding that Graveoline triggers these two cell death mechanisms independently. []

A: Blocking autophagy did not affect ROS generation induced by Graveoline, suggesting that ROS generation occurs upstream of autophagy in the Graveoline-induced cell death pathway. []

A: Yes, Graveoline exhibits herbicidal activity by acting as a photosynthesis inhibitor, particularly targeting electron transport during the light-dependent reactions. []

A: Graveoline has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol. [, ]

A: Graveoline's structure has been confirmed using various spectroscopic methods, primarily 1D and 2D NMR analyses, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC. []

A: Yes, Graveoline was identified as a potential anaplastic lymphoma kinase (ALK) inhibitor through virtual screening of a traditional Chinese medicine database. [] Molecular docking studies were employed to assess its binding affinity to ALK. []

A: Yes, an in silico study utilized pharmacology networking and molecular docking to investigate Graveoline's potential against Alzheimer's disease. [] This study suggests that Graveoline could impact AD pathogenesis through interactions with various targets, including the serotonergic synapse signaling pathway, hormones, anti-neuroinflammatory pathways, transcription regulation, and molecular chaperones. []

A: Studies on Graveoline analogs revealed that a six-carbon linker (n = 3) between the phenyl and amino terminal groups of the Graveoline scaffold, with piperidine as the terminal amino group, resulted in the most potent AChE inhibition. [] This modification also led to increased selectivity for AChE over butyrylcholinesterase (BuChE). []

A: In vitro studies using rat and human liver microsomes and hepatocytes revealed that Graveoline undergoes extensive phase I and phase II metabolism. [] Identified metabolic pathways include demethylenation, demethylation, hydroxylation, glucuronidation, and glutathione conjugation. [] The major metabolite, M10, is formed by opening the methylenedioxyphenyl ring and is primarily catalyzed by CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5 enzymes. []

A: Graveoline has demonstrated cytotoxic activity against various human cancer cell lines in vitro, including skin melanoma (A375), [] KB, Hela, DLD, NCI, and Hepa. []

ANone: While Graveoline has shown promising in vitro anticancer activity, the provided research papers do not provide information on in vivo studies or clinical trials.

ANone: While the provided research papers highlight the potential therapeutic benefits of Graveoline, it's crucial to acknowledge that Ruta graveolens , the plant from which Graveoline is extracted, is known to be toxic at higher doses. More research is needed to determine the specific toxicity profile of Graveoline.

ANone: Given its potent biological activities, careful consideration of Graveoline's safety profile is crucial. Further research is necessary to establish safe dosages and evaluate potential long-term effects.

A: Graveoline is usually isolated from plant material using bioassay-guided fractionation techniques. [, , , ] This involves testing different fractions of the plant extract for their desired biological activity, followed by further purification of the active fractions. [, , , ]

A: Graveoline can be quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). [] Coupling HPLC with detectors such as photodiode array detectors (PDA) or mass spectrometry (MS) allows for sensitive detection and quantification of Graveoline in complex mixtures. []

A: Graveoline was first isolated from Ruta graveolens in 1964 by Arthur, Johns, and Lamberton. [] They characterized it as a novel alkaloid and proposed its structure as a 1-methyl-methylenedioxyphenyl-4-quinolone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.